A Comprehensive Technical Guide to 4,5-Dicaffeoylquinic Acid: Natural Sources, Biosynthesis, and Analysis
A Comprehensive Technical Guide to 4,5-Dicaffeoylquinic Acid: Natural Sources, Biosynthesis, and Analysis
Introduction
4,5-Dicaffeoylquinic acid (4,5-diCQA), also known as Isochlorogenic acid C, is a prominent member of the dicaffeoylquinic acid (diCQA) class of polyphenolic compounds. These natural products have garnered significant attention from the scientific and drug development communities for their broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and anti-cancer properties.[1][2][3] As a secondary metabolite, 4,5-diCQA's presence and concentration in the plant kingdom are variable, necessitating a thorough understanding of its natural sources and the biosynthetic pathways governing its production. This technical guide provides an in-depth exploration of the botanical distribution of 4,5-diCQA, its biosynthesis, and robust methodologies for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.
Core Biosynthesis of Dicaffeoylquinic Acids
The formation of 4,5-dicaffeoylquinic acid is a sophisticated enzymatic process deeply embedded within the central secondary metabolism of plants.[4] The biosynthetic route is an extension of the well-established shikimate and phenylpropanoid pathways, which are responsible for producing a vast array of phenolic compounds.
The primary precursors for diCQA synthesis are:
-
Quinic acid: Derived from the shikimate pathway.
-
Caffeoyl-CoA: Originating from the phenylpropanoid pathway.[4]
The key enzymatic steps leading to the formation of diCQAs are catalyzed by a series of enzymes:
-
Phenylalanine ammonia-lyase (PAL): This enzyme marks the entry point into the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid.[4]
-
Cinnamate 4-hydroxylase (C4H): C4H hydroxylates cinnamic acid to form p-coumaric acid.[4]
-
4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by converting it into its CoA thioester, p-coumaroyl-CoA.[4]
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): A versatile enzyme that can transfer hydroxycinnamoyl groups to both shikimate and quinate.
-
p-Coumaroyl ester 3'-hydroxylase (C3'H): This enzyme is responsible for hydroxylating the p-coumaroyl group to a caffeoyl group.
-
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): An enzyme with a high affinity for quinate, playing a crucial role in the formation of caffeoylquinic acids.[4]
The synthesis of dicaffeoylquinic acids occurs through the sequential esterification of quinic acid with two caffeoyl-CoA molecules. The specific isomer, such as 4,5-diCQA, is determined by the regiospecificity of the acyltransferases involved.
Natural Sources and Plant Distribution
4,5-Dicaffeoylquinic acid is predominantly found in the plant kingdom, with a particularly high prevalence in the Asteraceae (sunflower) family. Its concentration within a given species can be influenced by genetic factors, developmental stage, and environmental conditions. For instance, exposure to UV-C radiation has been shown to significantly increase the levels of dicaffeoylquinic acids in globe artichoke leaves, suggesting a role in stress response and UV protection.[5][6][7]
Major Plant Families and Species
-
Asteraceae Family: This family is a rich source of various diCQA isomers.
-
Cynara cardunculus (Globe Artichoke): The leaves of the globe artichoke are a well-documented source of dicaffeoylquinic acids.[5][6][7]
-
Artemisia species: Several species within this genus, including Artemisia capillaris (Oriental Wormwood) and Artemisia dracunculus (Tarragon), contain 4,5-diCQA.[8][9][10]
-
Echinacea species: These medicinal plants are known to contain various dicaffeoylquinic acids.[11]
-
Gynura divaricata and Laggera alata: These plants have been identified as sources from which 4,5-diCQA can be isolated.[1]
-
Tussilago farfara (Coltsfoot): Ethanol extracts of this plant have been shown to contain 4,5-dicaffeoylquinic acid.[10][12]
-
Youngia japonica: This species is also a known source of 4,5-diCQA.
-
Ainsliaea acerifolia: The leaves of this plant contain various caffeoylquinic acid derivatives.[13]
-
-
Other Plant Families:
Quantitative Distribution of 4,5-Dicaffeoylquinic Acid in Various Plant Sources
The concentration of 4,5-diCQA can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes reported concentrations from various studies.
| Plant Species | Family | Plant Part | Concentration (g/kg dry weight) |
| Tanacetum parthenium | Asteraceae | Aerial Parts | - |
| Artemisia absinthium | Asteraceae | Aerial Parts | - |
| Artemisia verlotiorum | Asteraceae | Aerial Parts | - |
| Solidago gigantea | Asteraceae | Aerial Parts | - |
| Various Asteraceae herbs | Asteraceae | Aerial Parts | Mean level of 2.59 ± 1.90 |
Note: Quantitative data for 4,5-dicaffeoylquinic acid specifically is often grouped with other dicaffeoylquinic acid isomers. The study by Fraisse et al. (2011) provides a mean level for 4,5-diCQA across 18 Asteraceae species, highlighting its widespread but variable presence.[15]
Experimental Protocol: Extraction and Quantification of 4,5-Dicaffeoylquinic Acid
This section details a robust and validated methodology for the extraction and quantification of 4,5-diCQA from plant material, primarily utilizing High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).
Sample Preparation and Extraction
The choice of extraction solvent and method is critical for achieving high recovery of polar phenolic compounds like 4,5-diCQA. An aqueous organic solvent is typically employed.
-
Methodology:
-
Harvest and Dry: Collect fresh plant material (e.g., leaves) and freeze-dry or oven-dry at a low temperature (e.g., 40°C) to inactivate degradative enzymes and remove moisture.
-
Grind: Grind the dried plant material into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.
-
Extraction Solvent: Prepare an 80% methanol in water (v/v) solution. This solvent system is effective for extracting a broad range of polyphenols.[4]
-
Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a suitable extraction vessel (e.g., a 50 mL conical flask).
-
Add 20 mL of the 80% methanol solution.
-
To enhance extraction efficiency, sonicate the mixture for 30 minutes in an ultrasonic bath. This disrupts cell walls through cavitation.[4]
-
Agitate the mixture on an orbital shaker at room temperature for 1 hour to ensure thorough extraction.[4]
-
Separation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.[4]
-
Carefully collect the supernatant. For quantitative analysis, it is advisable to perform a re-extraction of the pellet with a fresh portion of the solvent to ensure complete recovery.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to HPLC analysis to remove any particulate matter that could interfere with the chromatographic system.
-
HPLC-DAD Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is typically employed to achieve good resolution.
-
Solvent A: 0.1% Formic acid in water. The acid improves peak shape and suppresses the ionization of phenolic acids.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B. The gradient should be optimized based on the specific plant matrix and co-eluting compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: The DAD should be set to monitor at a wavelength of 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.[16] A full UV spectrum (200-400 nm) should also be recorded to aid in peak identification.
-
-
Quantification:
-
Standard Preparation: Prepare a stock solution of a certified 4,5-dicaffeoylquinic acid standard in methanol. From this stock, create a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 330 nm. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extract and identify the 4,5-diCQA peak based on its retention time and UV spectrum compared to the standard.
-
Calculation: Quantify the amount of 4,5-diCQA in the sample by interpolating its peak area from the calibration curve. The final concentration should be expressed in terms of mass per dry weight of the plant material (e.g., mg/g DW).
-
Conclusion
4,5-Dicaffeoylquinic acid represents a valuable natural product with significant therapeutic potential. Its widespread distribution, particularly within the Asteraceae family, makes numerous plant species viable sources for its isolation and investigation. A comprehensive understanding of its biosynthetic origins within the phenylpropanoid pathway provides a foundation for metabolic engineering and yield optimization efforts. The detailed analytical protocol presented herein offers a reliable and reproducible framework for the accurate quantification of 4,5-diCQA, a critical step in the quality control of herbal medicines and the development of new pharmaceuticals. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical diversity of the plant kingdom for the advancement of human health.
References
- A Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants - Benchchem. (n.d.).
- 4,5-Dicaffeoylquinic acid (Isochlorogenic acid C) | Antioxidant | MedChemExpress. (n.d.).
- Stress-Induced Biosynthesis of Dicaffeoylquinic Acids in Globe Artichoke - American Chemical Society. (n.d.).
- Stress-Induced Biosynthesis of Dicaffeoylquinic Acids in Globe Artichoke - ACS Publications. (n.d.).
- Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed. (2008).
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC. (n.d.).
- Fraisse, D., Felgines, C., Texier, O., & Lamaison, J. (2011). Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family. Food and Nutrition Sciences, 2(3), 181-192.
- List of plants having phytochemicals: 4,5-dicaffeoyl quinic acid - OSADHI. (n.d.).
- Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester - Benchchem. (n.d.).
- Tabassum, N., Lee, J. H., Yim, S. H., Batkhuu, G. J., Jung, D. W., & Williams, D. R. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-based complementary and alternative medicine : eCAM, 2016, 7823541.
- Isolation of 4,5- O -Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - ResearchGate. (n.d.).
- A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC. (2025).
- Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - MDPI. (n.d.).
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - Frontiers. (2024).
- Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC. (n.d.).
- Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens - AKJournals. (2020).
- (-)-3,5-Dicaffeoyl-muco-quinic acid isolated from Aster scaber contributes to the differentiation of PC12 cells: through tyrosine kinase cascade signaling - PubMed. (2004).
- Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family - Scientific Research Publishing. (n.d.).
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - OHSU. (2021).
- Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar. (n.d.).
- 4,5-Dicaffeoylquinic Acid (CAS 57378-72-0) - MySkinRecipes. (n.d.).
- Determination of dicaffeoyl quinic acid in selected medicinal plants using HPLC-PDA and LC-ESI-MS/MS | Request PDF - ResearchGate. (2025).
- 4,5-Dicaffeoylquinic Acid (CAS 57378-72-0) - Cayman Chemical. (n.d.).
- The fragment pathway of 4,5-dicaffeoyl quinic acid. - ResearchGate. (n.d.).
- Tabassum, N., Lee, J. H., Yim, S. H., Batkhuu, G. J., Jung, D. W., & Williams, D. R. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-based complementary and alternative medicine : eCAM, 2016, 7823541.
- 4,5-Dicaffeoylquinic acid | C25H24O12 | CID 5281780 - PubChem. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,5-Dicaffeoylquinic acid [myskinrecipes.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 12. A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]
- 16. akjournals.com [akjournals.com]
